An In-Depth Technical Guide to Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, a spirocyclic alpha-hydroxy ester of significant interest in medicinal chemistry. As a specialized derivative, this compound holds potential as a versatile building block in the synthesis of novel therapeutics. This document will delve into its synthesis, physicochemical properties, and prospective applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and CAS Number Status
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a unique molecule featuring a spirocyclic core, which imparts a three-dimensional architecture that is highly sought after in modern drug design. The presence of both a hydroxyl and an ethyl carboxylate group on the same carbon (C8) classifies it as an alpha-hydroxy ester, a functional group present in numerous biologically active compounds.
A thorough search of public chemical databases indicates that a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate. This is not uncommon for novel or specialized research compounds that have not been widely synthesized or commercialized. The assignment of a new CAS Registry Number is a formal process undertaken by the Chemical Abstracts Service upon submission of a substance's unique and verifiable chemical identity.[1][2][3][4][5] For researchers who have successfully synthesized and characterized this molecule, an application can be made to CAS to obtain a unique identifier.[2][4]
Given its status as a novel compound, this guide will focus on a logical and experimentally sound synthetic pathway, starting from well-characterized precursors.
Physicochemical Properties
The physicochemical properties of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate can be predicted based on its structure and by referencing its precursors. These properties are crucial for anticipating its behavior in various experimental settings, including solubility, reactivity, and pharmacokinetic profile.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₁₁H₁₈O₅ | Calculated |
| Molecular Weight | 230.26 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Predicted |
| Boiling Point | > 293 °C (Predicted for a related ester) | [6] |
| Density | ~1.1-1.2 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [7] |
| Storage Temperature | Room Temperature, Inert atmosphere | [7] |
Note: The properties listed are largely extrapolated from known data for similar structures and should be confirmed by empirical analysis upon synthesis.
Synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
The most direct and logical synthetic route to the target alpha-hydroxy ester is via the Reformatsky reaction . This classic organozinc-mediated reaction is ideal for the formation of β-hydroxy esters, or in this specific case, an α-hydroxy ester from a ketone.[8][9][10][11] The starting material for this synthesis is the readily available ketone, 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).
The causality behind this choice of reaction lies in the moderate reactivity of the organozinc reagent (a Reformatsky enolate), which allows for selective nucleophilic addition to the ketone carbonyl without attacking the ester functionality of the reagent or the product.[10][11]
Caption: Synthetic workflow for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate via the Reformatsky Reaction.
Objective: To synthesize Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate from 1,4-Dioxaspiro[4.5]decan-8-one.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent)
-
Ethyl bromoacetate (1.5 equivalents)
-
Activated Zinc dust (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for activation)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the zinc dust. Briefly heat the zinc under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the zinc surface.
-
Reaction Setup: Add anhydrous THF or diethyl ether to the flask.
-
Initiation: In the dropping funnel, prepare a solution of 1,4-Dioxaspiro[4.5]decan-8-one and ethyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.
-
Addition: Once the reaction has initiated, add the remaining ketone/ester solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate zinc alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of spirocyclic scaffolds into drug candidates is a rapidly growing strategy in medicinal chemistry.[12][13] These rigid, three-dimensional structures offer several advantages over their linear or planar counterparts, including improved target binding affinity, enhanced metabolic stability, and modulated physicochemical properties.[12][13]
The target molecule, Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, possesses two key features that make it an attractive building block for drug discovery:
-
The Spirocyclic Core: The 1,4-dioxaspiro[4.5]decane moiety provides a rigid framework that can orient substituents in well-defined spatial arrangements. This can lead to more selective interactions with biological targets.[7][14]
-
The Alpha-Hydroxy Ester Functionality: This motif is a versatile handle for further chemical modifications. The hydroxyl group can act as a hydrogen bond donor or acceptor, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Caption: Logical relationship between the structural features of the target molecule and its potential in drug discovery.
Spirocyclic compounds have shown promise in a wide range of therapeutic areas, including as anticancer, antibacterial, and anticonvulsant agents.[7] The unique conformational constraints of the spirocyclic system can lead to novel intellectual property and the discovery of new pharmacological profiles.
Safety and Handling
As a novel chemical entity, a full toxicological profile for Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals. Based on the known hazards of its precursors and related compounds, the following safety measures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
The starting materials, particularly ethyl bromoacetate, are lachrymatory and should be handled with extreme care.
Conclusion
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While a CAS number is not yet assigned, this guide provides a robust and logical synthetic pathway for its preparation via the Reformatsky reaction. The unique combination of a spirocyclic core and a versatile alpha-hydroxy ester functionality makes it a valuable scaffold for the development of novel therapeutic agents with potentially improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
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